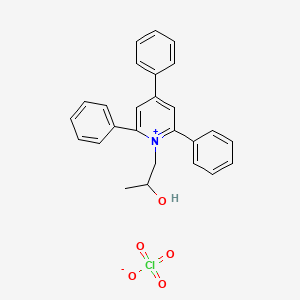

1-(2-Hydroxypropyl)-2,4,6-triphenylpyridin-1-ium perchlorate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

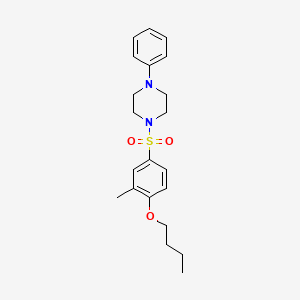

“1-(2-Hydroxypropyl)-2,4,6-triphenylpyridin-1-ium perchlorate” is a complex organic compound. It contains a pyridinium core, which is a type of organic compound with a six-membered ring containing two nitrogen atoms, and three phenyl groups attached to it . It also contains a 2-hydroxypropyl group, which is a common functional group in organic chemistry .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various methods. For example, hyperbranched N-(2-hydroxypropyl)methacrylamides have been synthesized for transport and delivery in pancreatic cell lines . Another study synthesized quaternary ammonium salts using microwave-assisted synthesis .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple phenyl rings and a pyridinium core. Two-dimensional 1H-NMR has been used to determine the intra-molecular interactions of similar compounds .

Scientific Research Applications

Synthesis and Chemical Reactions

- Synthesis of Isocyanates : Katritzky, Lewis, and Nie (1979) demonstrated that 2,4,6-triphenylpyrylium perchlorate can convert hydrazides into 1-amidopyridinium perchlorates, which are further deprotonated to free pyridinium 1-acylimines. These acylimines undergo thermolysis to yield 2,4,6-triphenylpyridine and corresponding isocyanates, providing a practical synthetic method for isocyanates (Katritzky, Lewis, & Nie, 1979).

- Reactions with Active Methylene Compounds : Shibuya (1979) studied the reaction of 2,4,6-triphenyl-1,3-thiazinylium perchlorate with various active methylenes, leading to diverse products such as 3-cyano-2,4,6-triphenylpyridine and 1-mercapto-1,3-diphenyl-4,4-dicyanobutadiene (Shibuya, 1979).

Luminescence and Spectral Studies

- Luminescence-Spectral Characteristics : Aldoshin et al. (1981) found significant differences in the luminescence characteristics of 1-(2-hydroxyphenyl)- and 1-(4-hydroxyphenyl)-2,4,6-triphenylpyridinium perchlorates at various temperatures, with anomalies in the Stokes shift of fluorescence attributed to changes in the molecular structure in the excited state (Aldoshin et al., 1981).

Electrocatalysis and Hydrogen Evolution Reaction

- Electrocatalysis in Hydrogen Evolution Reaction : Dolganov et al. (2019) explored the electrocatalytic activity of 2,4,6-triphenylpyridine and 2,4,6-triphenylpyrillium perchlorate in the hydrogen evolution reaction (HER), revealing significant catalytic activity of 2,4,6-triphenylpyridine in the presence of strong acids (Dolganov et al., 2019).

Extraction-Spectrophotometric Applications

- Determination of Niobium : Aznárez et al. (1985) utilized 1,2,4,6-tetraphenylpyridinium perchlorate in the spectrophotometric determination of niobium, extracting the niobium-thiocyanate complex into toluene from hydrochloric acid (Aznárez et al., 1985).

Catalysis in Organic Synthesis

- Efficient Synthesis of Biscoumarins and Bisindoles : Shirini, Esmaeeli-Ranjbar, and Seddighi (2014) used Poly(4-vinylpyridinium) perchlorate as a solid acid catalyst for synthesizing bis(indolyl)methanes and 3,3'-(arylmethylene)bis(4-hydroxycoumarins), highlighting its recyclability and high efficiency (Shirini, Esmaeeli-Ranjbar, & Seddighi, 2014).

properties

IUPAC Name |

1-(2,4,6-triphenylpyridin-1-ium-1-yl)propan-2-ol;perchlorate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24NO.ClHO4/c1-20(28)19-27-25(22-13-7-3-8-14-22)17-24(21-11-5-2-6-12-21)18-26(27)23-15-9-4-10-16-23;2-1(3,4)5/h2-18,20,28H,19H2,1H3;(H,2,3,4,5)/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZDGVNQEPCRKFB-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)O.[O-]Cl(=O)(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24ClNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Hydroxypropyl)-2,4,6-triphenylpyridin-1-ium perchlorate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methoxybenzyl)acetamide](/img/structure/B2357134.png)

![5-ethyl-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide](/img/structure/B2357146.png)

![1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone](/img/structure/B2357147.png)

![2-Chloro-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]acetamide](/img/structure/B2357151.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)isoxazole-5-carboxamide](/img/structure/B2357152.png)

![5-(3,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B2357155.png)

![3-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2357157.png)